A-349821

Description

Properties

CAS No. |

556835-30-4 |

|---|---|

Molecular Formula |

C28H35F3N2O5 |

Molecular Weight |

536.6 g/mol |

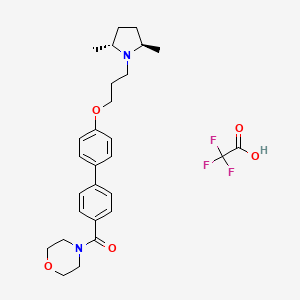

IUPAC Name |

[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H34N2O3.C2HF3O2/c1-20-4-5-21(2)28(20)14-3-17-31-25-12-10-23(11-13-25)22-6-8-24(9-7-22)26(29)27-15-18-30-19-16-27;3-2(4,5)1(6)7/h6-13,20-21H,3-5,14-19H2,1-2H3;(H,6,7)/t20-,21-;/m1./s1 |

InChI Key |

OHBFCJRSEWUPBT-MUCZFFFMSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1CCC(N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C.C(=O)(C(F)(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A-349821, A349821, A 349821 |

Origin of Product |

United States |

Foundational & Exploratory

A-349821: A Technical Guide to its Mechanism of Action as a Histamine H3 Receptor Antagonist/Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of A-349821, a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] this compound has been instrumental in preclinical research for understanding the role of the H3 receptor in cognitive processes.[1][3] This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily by acting on the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) formation, and the modulation of other downstream signaling pathways. The H3 receptor functions as both an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

This compound acts as both a competitive antagonist and an inverse agonist at the H3 receptor.[1] As a competitive antagonist, it binds to the receptor and blocks the binding of histamine, thereby preventing its inhibitory effects. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, meaning it can inhibit receptor signaling even in the absence of an agonist.[1][4] This dual action leads to an increase in the release of histamine and other neurotransmitters, which is thought to underlie its pro-cognitive effects observed in animal models.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound across various assays and species.

Table 1: In Vitro Binding Affinity of this compound for Histamine H3 Receptors

| Species/System | Radioligand | Parameter | Value | Reference |

| Recombinant Human H3 | [3H]this compound | pKi | 8.8 | [1] |

| Recombinant Rat H3 | [3H]this compound | pKi | 9.4 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Species/System | Parameter | Value | Reference |

| cAMP Formation | Recombinant Human H3 | pKb | 8.2 | [1] |

| cAMP Formation | Recombinant Rat H3 | pKb | 8.1 | [1] |

| [35S]-GTPγS Binding (Antagonist) | Recombinant Human H3 | pKb | 9.3 | [1] |

| [35S]-GTPγS Binding (Antagonist) | Recombinant Rat H3 | pKb | 8.6 | [1] |

| [35S]-GTPγS Binding (Inverse Agonist) | Recombinant Human H3 | pEC50 | 8.6 | [1] |

| [35S]-GTPγS Binding (Inverse Agonist) | Recombinant Rat H3 | pEC50 | 9.1 | [1] |

| Calcium Levels | Recombinant Human H3 | pKb | 8.3 | [1] |

| Guinea-Pig Ileum Contraction | Native | pA2 | 9.5 | [1] |

| [3H]-Histamine Release from Rat Brain Cortical Synaptosomes | Native | pKb | 9.2 | [1] |

Table 3: In Vivo Activity of this compound

| Behavioral Model | Species | Dosing | Effect | Reference |

| (R)-alpha-methylhistamine-induced dipsogenia | Mice | 0.4 - 4 mg/kg | Potent blockade | [1] |

| Five-trial inhibitory avoidance | Spontaneously Hypertensive Rat (SHR) pups | 1 - 10 mg/kg | Enhanced cognitive activity | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of action of this compound.

References

- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

A-349821: A Technical Whitepaper on a Potent and Selective Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the core properties of A-349821, a novel, non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist. This compound has demonstrated high potency and selectivity across various species, making it a valuable tool for neuroscience research and a potential candidate for therapeutic development. This whitepaper synthesizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this compound.

Core Properties and Quantitative Data

This compound exhibits high affinity for both rat and human histamine H3 receptors and acts as a potent antagonist and inverse agonist in a range of in vitro and in vivo models.[1] Its favorable pharmacokinetic properties and ability to penetrate the brain have been documented, highlighting its utility for central nervous system research.[2]

Binding Affinity and Potency

The following tables summarize the binding affinity (pKi), antagonist potency (pKb, pA2), and inverse agonist activity (pEC50) of this compound at histamine H3 receptors.

Table 1: Binding Affinity of this compound for Histamine H3 Receptors

| Species/Tissue | Radioligand | pKi | Reference |

| Recombinant human H3 | [³H]Histamine | 8.8 | [1] |

| Recombinant rat H3 | [³H]Histamine | 9.4 | [1] |

Table 2: Antagonist Potency of this compound in Functional Assays

| Assay | Species/System | Agonist | Potency (pKb/pA2) | Reference |

| cAMP Formation | Recombinant human H3 | (R)-α-methylhistamine | 8.2 | [1] |

| cAMP Formation | Recombinant rat H3 | (R)-α-methylhistamine | 8.1 | [1] |

| [³⁵S]GTPγS Binding | Recombinant human H3 | (R)-α-methylhistamine | 9.3 | [1] |

| [³⁵S]GTPγS Binding | Recombinant rat H3 | (R)-α-methylhistamine | 8.6 | [1] |

| Calcium Mobilization | Recombinant human H3 | (R)-α-methylhistamine | 8.3 | [1] |

| [³H]-Histamine Release | Rat brain cortical synaptosomes | Histamine | 9.2 (pKb) | [1] |

| Electrically Stimulated Guinea-pig Ileum | Guinea-pig ileum | (R)-α-methylhistamine | 9.5 (pA2) | [1] |

Table 3: Inverse Agonist Potency of this compound

| Assay | Species/System | pEC50 | Reference |

| [³⁵S]GTPγS Binding | Recombinant human H3 | 8.6 | [1] |

| [³⁵S]GTPγS Binding | Recombinant rat H3 | 9.1 | [1] |

Table 4: In Vivo Receptor Occupancy of [³H]-A-349821

| Parameter | Value | Species | Reference |

| ED₅₀ for H₃ receptor occupancy | 66 µg·kg⁻¹ | Rat | [2] |

| H₃ receptor binding capacity (in vivo) | 11.5 fmol·mg⁻¹ cortex tissue | Rat | [2] |

| H₃ receptor binding capacity (in vitro) | 10.2 ± 1.0 fmol·mg⁻¹ cortex tissue | Rat | [2] |

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3][4] As an antagonist/inverse agonist, this compound blocks the constitutive activity of the receptor and the effects of agonists like histamine. This leads to an increase in the synthesis and release of histamine and other neurotransmitters, a mechanism that underlies its potential cognitive-enhancing effects.[5][6]

Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] It can also modulate other signaling cascades, including the MAPK and PI3K pathways.[3][7] By blocking these actions, this compound can disinhibit the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound to the H3 receptor.

Protocol: [³H]-A-349821 Saturation Binding Assay [2][8]

-

Membrane Preparation: Membranes are prepared from cells stably expressing recombinant rat or human H3 receptors, or from brain tissue (e.g., rat cortex).

-

Incubation: Membranes are incubated with increasing concentrations of [³H]-A-349821 in an assay buffer (e.g., 50 mmol·L⁻¹ Tris-HCl, pH 7.4, 5 mmol·L⁻¹ EDTA, and 0.1% bovine serum albumin).

-

Nonspecific Binding Determination: Parallel incubations are performed in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µmol·L⁻¹ thioperamide) to determine nonspecific binding.

-

Incubation Conditions: Incubations are typically carried out for 60 minutes at room temperature (22-25°C).

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B).

-

Washing: Filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. Saturation binding parameters (Kd and Bmax) are determined by nonlinear regression analysis of the specific binding data.

Functional Assays

Functional assays measure the ability of this compound to act as an antagonist or inverse agonist.

Protocol: [³⁵S]GTPγS Binding Assay [1]

-

Membrane Preparation: Membranes from cells expressing H3 receptors are prepared as described above.

-

Incubation Mixture: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound, with or without a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine) for antagonist determination.

-

Incubation Conditions: The reaction is typically carried out for 30-60 minutes at 25-30°C.

-

Termination and Filtration: The assay is terminated by rapid filtration, and filters are washed as in the binding assay.

-

Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: For antagonist activity, the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine the pKb. For inverse agonist activity, the ability of this compound to inhibit basal [³⁵S]GTPγS binding is measured to determine the pEC50.

In Vivo Receptor Occupancy Studies

These studies are essential to relate the dose and plasma concentration of this compound to its target engagement in the brain.

Protocol: In Vivo [³H]-A-349821 Receptor Occupancy in Rats [2][9]

-

Radiotracer Administration: A tracer dose of [³H]-A-349821 is administered to rats, typically via tail vein injection.[2]

-

Antagonist Administration: For competition studies, unlabeled H3 receptor antagonists are administered at various doses prior to the radiotracer.

-

Tissue Collection: At a specified time post-injection, animals are euthanized, and brains are rapidly removed.

-

Dissection: The cerebral cortex (high H3 receptor density) and cerebellum (low H3 receptor density) are dissected and frozen.[2]

-

Sample Processing: Tissues are weighed and solubilized.

-

Quantification: The amount of radioactivity in each tissue sample is determined by liquid scintillation counting.

-

Data Analysis: Specific binding in the cortex is calculated as the difference between the radioactivity in the cortex and the cerebellum.[2] Receptor occupancy is determined by the reduction in specific binding in antagonist-treated animals compared to vehicle-treated controls.

References

- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 7. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of A-349821: A Histamine H3 Receptor Antagonist/Inverse Agonist

A-349821 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist developed by Abbott Laboratories. Its high affinity for both rat and human H3 receptors, coupled with its efficacy in preclinical models of cognition, has made it a valuable research tool for studying the role of the H3 receptor in various physiological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

| Identifier | Value |

| IUPAC Name | [4'-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]biphenyl-4-yl]-morpholin-4-ylmethanone |

| Molecular Formula | C26H34N2O3 |

| Molar Mass | 422.569 g/mol |

| CAS Number | 372513-99-0 |

Discovery and Development

This compound was identified through medicinal chemistry efforts at Abbott Laboratories aimed at developing novel, non-imidazole H3 receptor ligands.[1] The goal was to create compounds with high potency, selectivity, and favorable pharmacokinetic properties for both rat and human H3 receptors.[1] This led to the discovery of a series of aminoalkoxy-biaryl-4-carboxamides, with this compound emerging as a lead candidate.[2] Subsequent studies established its potent antagonist and inverse agonist activity across various in vitro and in vivo models.[3] A tritiated version, [3H]this compound, was also synthesized and has become a widely used radioligand for H3 receptor binding and occupancy studies.[1][4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final molecule. A plausible synthetic route is outlined below, based on established organic chemistry principles and published procedures for analogous compounds.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

This key intermediate can be prepared via a Suzuki coupling reaction between 4-bromobenzoic acid and 4-hydroxyphenylboronic acid.

-

Materials: 4-bromobenzoic acid, 4-hydroxyphenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3 or Na2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).

-

Procedure:

-

To a degassed solution of the solvent system, add 4-bromobenzoic acid, 4-hydroxyphenylboronic acid, the palladium catalyst, and the base.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

-

Step 2: Esterification of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

The carboxylic acid is converted to its methyl ester to protect it during the subsequent alkylation step.

-

Materials: 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, methanol (B129727), and a catalytic amount of a strong acid (e.g., concentrated H2SO4).

-

Procedure:

-

Dissolve the carboxylic acid in an excess of methanol.

-

Add the catalytic amount of sulfuric acid and heat the mixture at reflux for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

-

Step 3: Synthesis of 1-(3-chloropropyl)-(2R,5R)-2,5-dimethylpyrrolidine

This alkylating agent is prepared from the commercially available (2R,5R)-2,5-dimethylpyrrolidine.

-

Materials: (2R,5R)-2,5-dimethylpyrrolidine, 1-bromo-3-chloropropane, a base (e.g., K2CO3), and a solvent (e.g., acetonitrile).

-

Procedure:

-

To a solution of (2R,5R)-2,5-dimethylpyrrolidine in acetonitrile, add potassium carbonate and 1-bromo-3-chloropropane.

-

Stir the mixture at room temperature for several hours or until the reaction is complete.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield the desired alkylating agent.

-

Step 4: Alkylation of Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate

The phenolic hydroxyl group is alkylated with the prepared side chain via a Williamson ether synthesis.

-

Materials: Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate, 1-(3-chloropropyl)-(2R,5R)-2,5-dimethylpyrrolidine, a base (e.g., Cs2CO3 or K2CO3), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a solution of the methyl ester in the chosen solvent, add the base and the alkylating agent.

-

Heat the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours.

-

After completion, cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by chromatography.

-

Step 5: Hydrolysis of the Ester

The methyl ester is hydrolyzed back to the carboxylic acid.

-

Materials: The product from Step 4, lithium hydroxide (B78521) (LiOH), and a solvent mixture (e.g., THF/water).

-

Procedure:

-

Dissolve the ester in the THF/water mixture and add an excess of LiOH.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the carboxylic acid.

-

Step 6: Amide Coupling with Morpholine

The final step involves the formation of the amide bond between the carboxylic acid and morpholine.

-

Materials: The carboxylic acid from Step 5, morpholine, a coupling agent (e.g., HATU or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA), and a solvent (e.g., DMF or CH2Cl2).

-

Procedure:

-

To a solution of the carboxylic acid in the solvent, add the coupling agent, the base, and morpholine.

-

Stir the reaction mixture at room temperature for several hours.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

-

Pharmacological Profile

This compound is a high-affinity ligand for the histamine H3 receptor, exhibiting both antagonist and inverse agonist properties. Its pharmacological activity has been characterized in a variety of in vitro and in vivo assays.

In Vitro Activity

The in vitro potency and affinity of this compound have been determined in several functional and binding assays.

| Assay | Species | Receptor Source | Parameter | Value | Reference |

| Radioligand Binding | Rat | Recombinant | pKi | 9.4 | [3] |

| Human | Recombinant | pKi | 8.8 | [3] | |

| cAMP Formation | Rat | Recombinant | pKb | 8.1 | [3] |

| Human | Recombinant | pKb | 8.2 | [3] | |

| [35S]GTPγS Binding (Antagonist) | Rat | Recombinant | pKb | 8.6 | [3] |

| Human | Recombinant | pKb | 9.3 | [3] | |

| [35S]GTPγS Binding (Inverse Agonist) | Rat | Recombinant | pEC50 | 9.1 | [3] |

| Human | Recombinant | pEC50 | 8.6 | [3] | |

| Calcium Mobilization | Human | Recombinant | pKb | 8.3 | [3] |

| [3H]-Histamine Release | Rat | Cortical Synaptosomes | pKb | 9.2 | [3] |

| Guinea Pig Ileum Contraction | Guinea Pig | Native | pA2 | 9.5 | [3] |

In Vivo Activity

This compound has demonstrated efficacy in animal models of cognition and other H3 receptor-mediated behaviors.

| Model | Species | Effect | Dose Range | Reference |

| (R)-α-methylhistamine-induced Dipsogenia | Mouse | Blockade | 0.4 - 4 mg/kg | [3] |

| Five-Trial Inhibitory Avoidance | Rat (SHR pups) | Cognitive Enhancement | 1 - 10 mg/kg | [3] |

Experimental Protocols for Pharmacological Assays

Radioligand Binding Assay with [3H]this compound

This protocol describes a typical competition binding assay to determine the affinity of test compounds for the H3 receptor using [3H]this compound.

Caption: General workflow for a radioligand binding assay.

-

Materials:

-

Cell membranes expressing recombinant or native H3 receptors.

-

[3H]this compound (specific activity ~20-40 Ci/mmol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Test compounds at various concentrations.

-

Non-specific binding determinator (e.g., 10 µM unlabeled this compound or another H3 antagonist like thioperamide).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, assay buffer, [3H]this compound (at a concentration near its Kd, e.g., 0.5-1.5 nM), and either the test compound or the non-specific binding determinator.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

The IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor.

Caption: Workflow for a [35S]GTPγS binding assay.

-

Materials:

-

Cell membranes expressing H3 receptors.

-

[35S]GTPγS (specific activity >1000 Ci/mmol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP).

-

H3 receptor agonist (e.g., (R)-α-methylhistamine) for antagonist mode.

-

Test compounds.

-

-

Procedure:

-

Antagonist Mode: Pre-incubate the membranes with the test compound for a short period. Then, add the H3 agonist and [35S]GTPγS.

-

Inverse Agonist Mode: Incubate the membranes with the test compound and [35S]GTPγS.

-

Incubate the reaction mixture at 30 °C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS by scintillation counting.

-

Data are analyzed to determine the pKb (for antagonists) or pEC50 (for inverse agonists).

-

Histamine H3 Receptor Signaling Pathway

This compound exerts its effects by modulating the signaling cascade of the histamine H3 receptor, which is a G protein-coupled receptor (GPCR).

Caption: Simplified signaling pathway of the histamine H3 receptor.

The H3 receptor is constitutively active and couples to Gi/o proteins. Agonist binding, such as by histamine, enhances this activity, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the inhibition of voltage-gated calcium channels. This ultimately results in the inhibition of neurotransmitter release. As an antagonist, this compound blocks the action of agonists like histamine. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, leading to an increase in neurotransmitter release.

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for investigating the histamine H3 receptor. Its potent and selective antagonist/inverse agonist properties, combined with its demonstrated in vivo efficacy, make it a cornerstone for research into the therapeutic potential of H3 receptor modulation for cognitive and other neurological disorders. The detailed synthetic and pharmacological information provided in this guide serves as a comprehensive resource for scientists working with this important compound.

References

The Pharmacological Profile of A-349821: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-349821 is a novel, potent, and selective non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] This document provides an in-depth overview of the pharmacological properties of this compound, summarizing its binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols for key assays are provided, along with visualizations of associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and therapeutic potential.

Introduction

Histamine H3 receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine (B1211576), norepinephrine, and serotonin.[1] This regulatory role makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric disorders, including cognitive impairments. This compound, with its high affinity and selectivity for the H3 receptor, has been investigated for its potential as a cognitive-enhancing agent.[1]

Binding Affinity and Selectivity

This compound demonstrates high affinity for both recombinant rat and human H3 receptors. Its selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4) is a key characteristic of its pharmacological profile.[1]

Table 1: Receptor Binding Affinities (pKi) of this compound [1]

| Receptor | Species | pKi |

| H3 | Human (recombinant) | 8.8 |

| H3 | Rat (recombinant) | 9.4 |

| H1 | - | > 6.0 |

| H2 | - | > 6.0 |

| H4 | - | > 6.0 |

Table 2: Radioligand Binding Dissociation Constants (pKD) for [3H]this compound [3]

| Receptor Preparation | pKD |

| Recombinant rat H3 receptors (C6 cells) | 9.75 |

| Rat cortices | 9.32 |

| Recombinant human H3 receptors (C6 cells) | 10.54 |

| Human cortices | 10.50 |

Functional Activity

This compound exhibits antagonist and inverse agonist properties in a range of functional assays, effectively reversing the effects of H3 receptor agonists and reducing basal receptor activity.

Table 3: In Vitro Functional Activity of this compound [1]

| Assay | Receptor | Species | Activity | Potency (pKb/pA2/pEC50) |

| cAMP Formation | H3 | Human | Antagonist | 8.2 |

| cAMP Formation | H3 | Rat | Antagonist | 8.1 |

| [35S]-GTPγS Binding | H3 | Human | Antagonist | 9.3 |

| [35S]-GTPγS Binding | H3 | Rat | Antagonist | 8.6 |

| [35S]-GTPγS Binding | H3 | Human | Inverse Agonist | 8.6 (pEC50) |

| [35S]-GTPγS Binding | H3 | Rat | Inverse Agonist | 9.1 (pEC50) |

| Calcium Levels | H3 | Human | Antagonist | 8.3 |

| [3H]-Histamine Release | Native | Rat Brain Cortical Synaptosomes | Antagonist | 9.2 |

| Guinea-Pig Ileum Contraction | Native | Guinea Pig | Antagonist | 9.5 (pA2) |

In Vivo Pharmacology

In vivo studies have demonstrated the cognitive-enhancing effects of this compound in animal models.

Table 4: In Vivo Activity of this compound [1]

| Animal Model | Effect | Effective Dose |

| (R)-alpha-methylhistamine-induced dipsogenia in mice | Potent blockade | 0.4 - 4 mg/kg |

| Five-trial inhibitory avoidance model in spontaneously hypertensive rat (SHR) pups | Enhanced cognitive activity | 1 - 10 mg/kg |

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, this compound blocks or reverses this signaling cascade.

Caption: this compound blocks H3 receptor signaling.

In some cellular contexts, particularly when forming heteromers with other receptors like the dopamine D1 receptor, H3 receptor signaling can diverge to activate the MAPK/ERK pathway.

Caption: D1-H3 heteromer signaling to MAPK pathway.

Experimental Protocols

Radioligand Binding Assays

This protocol outlines the methodology for determining the binding affinity of this compound to H3 receptors using [3H]this compound.

Caption: Workflow for radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Membranes from C6 cells stably expressing recombinant rat or human H3 receptors, or from rat or human cortices, are prepared. Protein concentration is determined using the BCA method.[3]

-

Incubation: For saturation studies, approximately 15-250 µg of membrane protein are incubated with varying concentrations of [3H]this compound for 60 minutes at 25°C.[3]

-

Binding Definition:

-

Total Binding: Membranes are incubated with [3H]this compound.

-

Nonspecific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of an unlabeled H3 receptor ligand like thioperamide.[3]

-

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B).

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting nonspecific from total binding. Saturation binding data are analyzed using non-linear regression to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).[3] For competition assays, IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.

[35S]-GTPγS Functional Assay

This assay measures the ability of this compound to modulate G-protein activation by the H3 receptor.

Detailed Steps:

-

Membrane Preparation: Prepare membranes from cells expressing the H3 receptor.

-

Incubation Mixture: Prepare an assay buffer containing GDP, [35S]-GTPγS, and the prepared membranes.

-

Compound Addition:

-

Antagonist Mode: Add a fixed concentration of an H3 agonist with varying concentrations of this compound.

-

Inverse Agonist Mode: Add varying concentrations of this compound alone to measure the inhibition of basal GTPγS binding.

-

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 60 minutes).

-

Separation and Quantification: Separate bound from free [35S]-GTPγS by filtration and measure the radioactivity.

-

Data Analysis: Analyze the data using non-linear regression to determine EC50 or IC50 values.

In Vivo Receptor Occupancy Study

This protocol describes how to determine the in vivo occupancy of H3 receptors by this compound in rats.[4][5]

Caption: Workflow for in vivo receptor occupancy.

Detailed Steps:

-

Animal Dosing: Rats are administered with varying doses of the test H3 receptor antagonist.[4][5]

-

Radiotracer Administration: Following a predetermined time, a tracer dose of [3H]-A-349821 is administered intravenously.[4][5]

-

Tissue Collection: At a specified time after radiotracer injection, animals are euthanized, and the cerebral cortex (high H3 receptor density) and cerebellum (low H3 receptor density) are collected.[4][5]

-

Sample Processing: Tissues are weighed and processed to determine the amount of radioactivity.

-

Data Analysis: The level of radioactivity in the cerebellum is considered to represent free and non-specifically bound radiotracer and is subtracted from the radioactivity in the cortex to determine the specific binding to H3 receptors.[4][5] Receptor occupancy is then calculated as the percentage reduction in specific binding in antagonist-treated animals compared to vehicle-treated controls.[5]

Conclusion

This compound is a highly potent and selective histamine H3 receptor antagonist/inverse agonist. Its pharmacological profile, characterized by high binding affinity, robust functional antagonism, and in vivo efficacy in cognitive models, underscores its potential as a valuable research tool and a lead compound for the development of therapeutics targeting the H3 receptor. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field.

References

- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A-349821: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of A-349821, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist, for its application in neuroscience research. This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.

Core Compound Profile

This compound is a non-imidazole compound recognized for its high affinity and selectivity for the histamine H3 receptor.[1] It acts as both an antagonist, blocking the action of agonists, and an inverse agonist, inhibiting the receptor's constitutive activity.[1] Its favorable pharmacokinetic properties and ability to penetrate the brain make it a valuable tool for in vivo studies.[2] Notably, its tritiated form, [3H]-A-349821, serves as a crucial radioligand for in vitro and in vivo receptor occupancy and binding studies.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, facilitating comparative analysis of its binding affinity and functional potency across different species and experimental conditions.

Table 1: Binding Affinity of this compound

| Species | Receptor Type | Preparation | Radioligand | pKi |

| Rat | Recombinant H3 | Membranes from C6 cells | [3H]-A-349821 | 9.4 |

| Human | Recombinant H3 | Membranes from C6 cells | [3H]-A-349821 | 8.8 |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor.[1]

Table 2: Functional Potency of this compound

| Assay Type | Species | Receptor | Parameter | Value |

| cAMP Formation | Human | Recombinant H3 | pKb | 8.2 |

| cAMP Formation | Rat | Recombinant H3 | pKb | 8.1 |

| [35S]-GTPγS Binding | Human | Recombinant H3 | pKb | 9.3 |

| [35S]-GTPγS Binding | Rat | Recombinant H3 | pKb | 8.6 |

| Calcium Levels | Human | Recombinant H3 | pKb | 8.3 |

| Guinea Pig Ileum Contraction | Guinea Pig | Native H3 | pA2 | 9.5 |

| [3H]-Histamine Release | Rat | Native H3 (Cortical Synaptosomes) | pKb | 9.2 |

| Constitutive GTPγS Binding | Rat | H3 Receptor | pEC50 | 9.1 |

| Constitutive GTPγS Binding | Human | H3 Receptor | pEC50 | 8.6 |

pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist, indicating its potency. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vivo Receptor Occupancy Studies

This protocol is adapted from studies characterizing [3H]-A-349821 as a radiotracer for assessing in vivo H3 receptor occupancy.[2][3]

Objective: To determine the in vivo occupancy of H3 receptors by this compound or other H3 receptor antagonists.

Materials:

-

[3H]-A-349821 (Radiotracer)

-

Male Sprague-Dawley rats (230-250 g)

-

Test compounds (e.g., this compound, ABT-239)

-

Saline or appropriate vehicle

-

CO2 for anesthesia

-

Dry ice

-

Scintillation counter

Procedure:

-

Administer the test H3 receptor antagonist to rats at various doses.

-

At a specified time post-administration, inject a tracer dose of [3H]-A-349821 (e.g., 1.5 µg/kg) via the tail vein.[2][3]

-

At the time of peak brain exposure, anesthetize the rats with CO2 and decapitate.[2]

-

Rapidly dissect the cerebral cortex and cerebellum. The cerebellum is used as a reference region due to its low density of H3 receptors.[2]

-

Freeze the tissues on dry ice.

-

Homogenize the tissues and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting the radioactivity in the cerebellum from that in the cortex.

-

Determine H3 receptor occupancy by comparing the specific binding in antagonist-treated animals to that in vehicle-treated animals.

Radioligand Binding Assays

These protocols are based on in vitro binding studies using [3H]-A-349821.[4]

Objective: To determine the affinity and density of H3 receptors in membrane preparations.

Materials:

-

Membrane preparations from cells expressing recombinant H3 receptors or from brain tissue (e.g., rat or human cortex).

-

[3H]-A-349821

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 0.1% BSA.

-

Non-specific binding control: 10 µM thioperamide (B1682323).

-

Glass fiber filters (e.g., GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Saturation Binding Protocol:

-

Incubate varying concentrations of [3H]-A-349821 with a fixed amount of membrane protein (e.g., 15-250 µg) in the assay buffer.[4]

-

For each concentration, prepare parallel tubes containing 10 µM thioperamide to determine non-specific binding.[4]

-

Incubate for 60 minutes at 25°C.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).

Competition Binding Protocol:

-

Incubate a fixed concentration of [3H]-A-349821 (e.g., 1.5 nM) with membrane preparations in the presence of increasing concentrations of the competing ligand (e.g., this compound).[4]

-

Define non-specific binding using 10 µM thioperamide.[4]

-

Incubate for 60 minutes at 25°C.[4]

-

Filter and wash as described for the saturation binding assay.

-

Measure radioactivity and analyze the data to determine the IC50 of the competing ligand, from which the Ki can be calculated.

Signaling Pathways and Visualizations

This compound, as an H3 receptor antagonist/inverse agonist, modulates downstream signaling cascades. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Canonical H3 Receptor Signaling

The following diagram illustrates the canonical signaling pathway of the H3 receptor and the effect of this compound.

Caption: Canonical Histamine H3 Receptor Signaling Pathway.

D1-H3 Receptor Heteromerization and MAPK Pathway

Research has indicated that the histamine H3 receptor can form heteromers with the dopamine (B1211576) D1 receptor, leading to a switch in signaling from the canonical Gi/o pathway to a Gs-independent, Gi-dependent activation of the MAPK/ERK pathway.[5]

Caption: D1-H3 Receptor Heteromer Signaling to the MAPK Pathway.

Conclusion

This compound is a versatile and potent tool for investigating the role of the histamine H3 receptor in the central nervous system. Its well-characterized pharmacological profile, coupled with the availability of its radiolabeled form, makes it suitable for a wide range of in vitro and in vivo applications. This guide provides essential data and methodologies to support the effective use of this compound in neuroscience research and drug development.

References

- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marked changes in signal transduction upon heteromerization of dopamine D1 and histamine H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Nootropic Potential of A-349821: A Technical Guide to Preclinical Findings in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-349821 is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has demonstrated significant nootropic effects in preclinical animal models. This technical guide provides an in-depth overview of the core preclinical research, focusing on the cognitive-enhancing properties of this compound. It details the experimental protocols, presents quantitative data from key behavioral studies, and illustrates the underlying signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine (B1216132) and dopamine (B1211576). Its role in cognitive function has made it a prime target for the development of novel therapeutic agents for cognitive disorders. This compound has emerged as a promising compound in this class, exhibiting high affinity and selectivity for the H3 receptor. Preclinical studies have highlighted its potential to enhance cognitive performance, particularly in models of learning and memory. This document synthesizes the available data on the nootropic effects of this compound in animal models.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist and inverse agonist at the histamine H3 receptor. H3 receptors are G protein-coupled receptors (GPCRs) linked to Gi/o proteins. As an antagonist, this compound blocks the binding of the endogenous agonist, histamine, to the H3 receptor. As an inverse agonist, it reduces the constitutive activity of the receptor.

The primary mechanism for the nootropic effects of this compound is the blockade of H3 autoreceptors on histaminergic neurons and H3 heteroreceptors on non-histaminergic neurons. This action leads to an increased release of histamine, acetylcholine, and dopamine in brain regions critical for learning and memory, such as the cortex and hippocampus.[1][2]

The downstream signaling cascade of the H3 receptor involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. H3 receptor activation can also modulate other pathways, including the activation of phospholipase A2 (PLA2) and the PI3K/Akt/GSK-3β pathway.[3][4] By antagonizing the H3 receptor, this compound is presumed to reverse these effects, leading to a cellular environment that is more conducive to synaptic plasticity and cognitive function.

Nootropic Effects in Animal Models: Quantitative Data

The primary evidence for the cognitive-enhancing effects of this compound comes from the five-trial inhibitory avoidance task in spontaneously hypertensive rat (SHR) pups, a well-established model for assessing learning and memory.[1][5]

| Compound | Dose (mg/kg) | Animal Model | Behavioral Test | Key Findings | Reference |

| This compound | 1 - 10 | Spontaneously Hypertensive Rat (SHR) pups | Five-Trial Inhibitory Avoidance | Enhanced cognitive activity. The 1 mg/kg dose showed comparable efficacy to a fully efficacious dose of ciproxifan (B1662499) (3 mg/kg). | [1] |

| This compound | 0.4 - 4 | Mice | (R)-alpha-methylhistamine-induced dipsogenia | Potently blocked the induced behavior, demonstrating in vivo H3 receptor antagonism. | [1] |

Note: Specific quantitative data such as mean latencies or error rates from the primary studies were not publicly available in the reviewed literature.

Experimental Protocols

Five-Trial Inhibitory Avoidance Task in SHR Pups

This task assesses learning and memory by measuring a rat pup's latency to enter a dark compartment where it previously received a mild footshock.

Apparatus:

-

A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild electric shock.

Procedure:

-

Habituation (Trial 1): Each pup is placed in the light compartment, and the latency to enter the dark compartment is recorded. Once the pup enters the dark chamber, the door is closed, and a mild, brief footshock is delivered.

-

Acquisition Trials (Trials 2-4): The procedure is repeated for four more trials. The latency to enter the dark compartment is recorded for each trial. An increase in latency across trials indicates learning.

-

Retention Trial (Trial 5): Typically conducted 24 hours after the last acquisition trial to assess long-term memory. No footshock is delivered in this trial. Longer latencies indicate better memory retention.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified times before the first trial.[5]

References

- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Model of attention deficit hyperactivity disorder: five-trial, repeated acquisition inhibitory avoidance in spontaneously hypertensive rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

A-349821: A Comprehensive Technical Guide to its High-Affinity Binding at the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of A-349821, a potent and selective non-imidazole antagonist and inverse agonist of the histamine (B1213489) H3 receptor. The information presented herein, including quantitative binding data, detailed experimental protocols, and pathway visualizations, is intended to support further research and development efforts targeting the H3 receptor for various neurological and cognitive disorders.

Core Binding and Functional Activity Data

This compound demonstrates high affinity for both rat and human histamine H3 receptors, with a notable preference for the human variant. Its potent antagonist and inverse agonist properties have been consistently demonstrated across a range of in vitro and in vivo models.[1] The following tables summarize the key quantitative data on the binding affinity and functional potency of this compound.

Table 1: Radioligand Binding Affinity of this compound at H3 Receptors

| Species/Tissue | Radioligand | Parameter | Value | Reference |

| Recombinant Human H3 | [3H]this compound | pKi | 8.8 | [1] |

| Recombinant Rat H3 | [3H]this compound | pKi | 9.4 | [1] |

| Human Cortex | [3H]this compound | pKD | 10.50 | [2] |

| C6 Cells (Human H3) | [3H]this compound | pKD | 10.54 | [2] |

| Rat Cortex | [3H]this compound | pKD | 9.32 | [2] |

| C6 Cells (Rat H3) | [3H]this compound | pKD | 9.75 | [2] |

Table 2: Functional Activity of this compound as an H3 Receptor Antagonist/Inverse Agonist

| Assay Type | Species/System | Parameter | Value | Reference |

| [35S]-GTPγS Binding (Antagonist) | Recombinant Human H3 | pKb | 9.3 | [1] |

| [35S]-GTPγS Binding (Antagonist) | Recombinant Rat H3 | pKb | 8.6 | [1] |

| [35S]-GTPγS Binding (Inverse Agonist) | Recombinant Human H3 | pEC50 | 8.6 | [1] |

| [35S]-GTPγS Binding (Inverse Agonist) | Recombinant Rat H3 | pEC50 | 9.1 | [1] |

| cAMP Formation (Antagonist) | Recombinant Human H3 | pKb | 8.2 | [1] |

| cAMP Formation (Antagonist) | Recombinant Rat H3 | pKb | 8.1 | [1] |

| Calcium Levels (Antagonist) | Recombinant Human H3 | pKb | 8.3 | [1] |

| [3H]-Histamine Release (Antagonist) | Rat Brain Cortical Synaptosomes | pKb | 9.2 | [1] |

| Guinea-Pig Ileum Contraction (Antagonist) | Native Guinea-Pig Ileum | pA2 | 9.5 | [1] |

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional activity of this compound at the H3 receptor.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

Materials:

-

Membranes: Prepared from C6 cells stably expressing either rat or human H3 receptors, or from rat or human cortical tissue.[2]

-

Radioligand: [3H]this compound or [3H]N-α-methylhistamine ([3H]NαMH).[2]

-

Assay Buffer: Details not specified in the provided literature, but a typical buffer would be 50 mM Tris-HCl, pH 7.4.

-

Competitors: A range of concentrations of this compound or other H3 receptor ligands.

-

Non-specific Binding Control: 10 µM thioperamide.[2]

-

Filtration Apparatus: A cell harvester to separate bound and unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane preparations are incubated with a fixed concentration of the radioligand (e.g., 0.5 nM [3H]NαMH or 0.5-1.5 nM [3H]this compound).[2]

-

Varying concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.

-

The reaction is incubated at 25°C for a duration sufficient to reach equilibrium (e.g., 30 minutes for [3H]NαMH, 60 minutes for [3H]this compound).[2]

-

The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 of the competitor, which is then converted to a Ki value using the Cheng-Prusoff equation.

[35S]-GTPγS Functional Assay

This assay measures the functional activity of this compound by quantifying its effect on G-protein activation, a downstream event of H3 receptor signaling. As an antagonist, it blocks agonist-induced G-protein activation. As an inverse agonist, it reduces the constitutive (basal) activity of the receptor.[1]

Procedure Outline:

-

Membranes expressing H3 receptors are incubated with GDP to ensure G-proteins are in an inactive state.

-

For antagonist activity, membranes are incubated with a known H3 receptor agonist (e.g., R-alpha-methylhistamine) in the presence of varying concentrations of this compound.

-

For inverse agonist activity, membranes are incubated with varying concentrations of this compound alone.[1]

-

[35S]-GTPγS, a non-hydrolyzable analog of GTP, is added to the mixture.

-

Upon G-protein activation, GDP is exchanged for [35S]-GTPγS.

-

The amount of [35S]-GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

-

Data are analyzed to determine the pKb (for antagonism) or pEC50 (for inverse agonism) of this compound.[1]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, it also modulates the synthesis and release of histamine. Furthermore, as a heteroreceptor, it regulates the release of other neurotransmitters such as acetylcholine, norepinephrine, and serotonin. This compound, as an antagonist/inverse agonist, blocks these signaling cascades.

Selectivity Profile

This compound exhibits high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4).[1] Competition-binding studies against a broad panel of G-protein coupled receptors (GPCRs) and ligand-gated ion channels showed minimal cross-reactivity, with only weak affinity observed for α2c adrenergic receptors.[2] This high selectivity minimizes off-target effects, making this compound a valuable tool for specifically probing H3 receptor function.

Conclusion

This compound is a well-characterized, high-affinity, and selective histamine H3 receptor antagonist/inverse agonist. Its potent activity in both recombinant and native systems, coupled with its favorable selectivity profile, establishes it as a critical pharmacological tool for research into the therapeutic potential of H3 receptor modulation. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery and neuropharmacology.

References

- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

A-349821: A Potent and Selective Histamine H3 Receptor Antagonist/Inverse Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-349821, with the chemical name (4'-(3-((R,R)2,5-dimethyl-pyrrolidin-1-yl)-propoxy)-biphenyl-4-yl)-morpholin-4-yl-methanone, is a novel, non-imidazole small molecule that acts as a potent and selective antagonist and inverse agonist at the histamine (B1213489) H3 receptor.[1] Its high affinity for both rat and human H3 receptors, coupled with its ability to modulate the release of various central neurotransmitters, has positioned it as a significant tool in neuroscience research, particularly in the investigation of cognitive processes.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental protocols and data presented for ease of comparison and replication.

Chemical Structure and Physicochemical Properties

This compound is a biphenyl (B1667301) compound with a morpholine (B109124) carboxamide and a dimethyl-pyrrolidinyl propoxy side chain. This non-imidazole structure contributes to its high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4).[1]

| Identifier | Value | Reference |

| IUPAC Name | [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone | [2] |

| Molecular Formula | C26H34N2O3 | [2] |

| Molar Mass | 422.569 g·mol−1 | [2] |

| CAS Number | 372513-99-0 | [2] |

| PubChem CID | 9954017 | [2] |

Pharmacological Properties

This compound exhibits high affinity and potency at both recombinant and native histamine H3 receptors across different species. Its antagonist and inverse agonist properties have been characterized in a variety of in vitro and in vivo models.

In Vitro Pharmacology

The tables below summarize the key in vitro pharmacological parameters of this compound.

Table 2.1: Receptor Binding Affinities of this compound

| Receptor | Species | Preparation | Radioligand | Parameter | Value | Reference |

| H3 | Human (recombinant) | Cell Membranes | [3H]this compound | pKi | 8.8 | [1] |

| H3 | Rat (recombinant) | Cell Membranes | [3H]this compound | pKi | 9.4 | [1] |

| H3 | Human (recombinant) | C6 Cell Membranes | [3H]this compound | pKD | 10.54 | [3] |

| H3 | Rat (recombinant) | C6 Cell Membranes | [3H]this compound | pKD | 9.75 | [3] |

| H3 | Human (native) | Cortical Membranes | [3H]this compound | pKD | 10.50 | [3] |

| H3 | Rat (native) | Cortical Membranes | [3H]this compound | pKD | 9.32 | [3] |

Table 2.2: Functional Activity of this compound

| Assay | Receptor | Species | Parameter | Value | Reference |

| [35S]-GTPγS Binding (Antagonist) | H3 | Human (recombinant) | pKb | 9.3 | [1] |

| [35S]-GTPγS Binding (Antagonist) | H3 | Rat (recombinant) | pKb | 8.6 | [1] |

| [35S]-GTPγS Binding (Inverse Agonist) | H3 | Human (recombinant) | pEC50 | 8.6 | [1] |

| [35S]-GTPγS Binding (Inverse Agonist) | H3 | Rat (recombinant) | pEC50 | 9.1 | [1] |

| cAMP Formation (Antagonist) | H3 | Human (recombinant) | pKb | 8.2 | [1] |

| cAMP Formation (Antagonist) | H3 | Rat (recombinant) | pKb | 8.1 | [1] |

| Guinea-Pig Ileum Contraction (Antagonist) | H3 | Guinea Pig (native) | pA2 | 9.5 | [1] |

| [3H]-Histamine Release (Antagonist) | H3 | Rat (native cortical synaptosomes) | pKb | 9.2 | [1] |

In Vivo Pharmacology

This compound has demonstrated efficacy in animal models of cognition and has been characterized as a suitable radiotracer for in vivo receptor occupancy studies.[4][5]

Table 2.3: In Vivo Properties of this compound

| Model | Species | Effect | Dose Range | Reference |

| (R)-alpha-methylhistamine-induced dipsogenia | Mouse | Blockade of effect | 0.4 - 4 mg/kg | [1] |

| Five-trial inhibitory avoidance | Spontaneously Hypertensive Rat (SHR) pups | Cognitive enhancement | 1 - 10 mg/kg | [1] |

| In vivo H3 receptor occupancy | Rat | ED50 for H3 receptor occupancy | 66 µg·kg−1 | [5] |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound can reduce the basal activity of the H3 receptor, even in the absence of an agonist.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound typically involves radioligand binding assays to determine its affinity for the H3 receptor and functional assays to assess its antagonist and inverse agonist properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A-349821 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-349821 is a potent and selective histamine (B1213489) H3 receptor antagonist with inverse agonist properties. It is a valuable tool for in vivo research, particularly in neuroscience, for probing the role of the H3 receptor in various physiological processes, including cognition. This document provides detailed application notes and protocols for the use of this compound in common in vivo studies: H3 receptor occupancy, cognitive enhancement in a five-trial inhibitory avoidance model, and assessment of H3 receptor antagonism in a dipsogenia model.

Mechanism of Action

This compound is a non-imidazole compound that displays high affinity for both rat and human H3 receptors.[1] As an antagonist and inverse agonist, it blocks the constitutive activity of the H3 autoreceptor, which normally inhibits the release of histamine and other neurotransmitters. By blocking this inhibition, this compound increases the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine, which are involved in arousal, attention, and cognitive functions. This mechanism underlies its nootropic (cognition-enhancing) effects observed in animal models.

In Vivo Applications & Protocols

This compound can be used in its unlabeled form for behavioral studies or as a radioligand ([3H]-A-349821) for receptor occupancy studies.

In Vivo H3 Receptor Occupancy Studies using [3H]-A-349821

This protocol is designed to determine the in vivo occupancy of H3 receptors by a test compound by measuring the displacement of [3H]-A-349821.

Experimental Workflow:

Protocol:

-

Animals: Male Sprague-Dawley rats (230-250 g) are used.

-

Housing: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Formulation and Dosing:

-

The test compound is formulated in a suitable vehicle (e.g., saline).

-

[3H]-A-349821 is administered intravenously (i.v.) via the tail vein at a dose of 1.5 µg/kg in a volume of 1 mL/kg.[2]

-

-

Experimental Procedure:

-

Animals are pretreated with the test compound or vehicle via intraperitoneal (i.p.) injection.

-

After a predetermined time (e.g., 30 minutes), [3H]-A-349821 is administered.

-

At various time points post-[3H]-A-349821 administration (e.g., 15, 30, 45, 60, 90 minutes), rats are euthanized with CO2 and decapitated.[2]

-

The cerebral cortex and cerebellum are rapidly dissected and frozen on dry ice.[2]

-

-

Sample Processing and Analysis:

-

Brain tissues are weighed and dissolved in a tissue solubilizer.

-

The amount of radioactivity is quantified using liquid scintillation counting.

-

Specific binding in the cortex is determined by subtracting the radioactivity in the cerebellum (a region with low H3 receptor density) from the radioactivity in the cortex.

-

Receptor occupancy by the test compound is calculated as the percentage reduction in specific binding of [3H]-A-349821 in the test group compared to the vehicle-treated group.

-

Quantitative Data:

| Parameter | Value | Species | Reference |

| [3H]-A-349821 Dose | 1.5 µg/kg, i.v. | Rat | [2] |

| Administration Volume | 1 mL/kg | Rat | [2] |

| Optimal Time for Tissue Collection | 15-90 min post-dosing | Rat | [2] |

Cognitive Enhancement: Five-Trial Inhibitory Avoidance in Rat Pups

This model assesses the ability of this compound to improve learning and memory in spontaneously hypertensive rat (SHR) pups, a model that exhibits behavioral characteristics of ADHD.[3]

Protocol:

-

Animals: Male SHR pups (postnatal days 20-24).

-

Apparatus: A two-compartment inhibitory avoidance apparatus with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild footshock.

-

Formulation and Dosing:

-

This compound is dissolved in saline.

-

Administer this compound (1-10 mg/kg) or vehicle via i.p. injection 30 minutes before the first trial.

-

-

Experimental Procedure:

-

Habituation: Allow each pup to explore the apparatus for a short period before the trials.

-

Trial 1 (Acquisition): Place the pup in the light compartment. After a brief exploration period, the door to the dark compartment is opened. When the pup enters the dark compartment, the door closes, and a mild footshock (e.g., 0.2-0.5 mA for 1-2 seconds) is delivered.

-

Trials 2-5: The procedure is repeated for four more trials with a specific inter-trial interval. The latency to enter the dark compartment is recorded for each trial. An increase in latency across trials indicates learning.

-

-

Data Analysis: The primary measure is the step-through latency. A significant increase in latency in the this compound-treated group compared to the vehicle group indicates cognitive enhancement.

Quantitative Data:

| Parameter | Value | Species | Reference |

| This compound Dose Range | 1-10 mg/kg, i.p. | Rat Pups (SHR) | [1] |

| Pre-treatment Time | 30 minutes | Rat Pups (SHR) | |

| Number of Trials | 5 | Rat Pups (SHR) | [3] |

H3 Receptor Antagonism: R-α-methylhistamine-Induced Dipsogenia in Mice

This model is used to confirm the H3 receptor antagonist activity of this compound in vivo. The H3 receptor agonist, R-α-methylhistamine (RAM), induces excessive drinking (dipsogenia), which can be blocked by an H3 antagonist.

Protocol:

-

Animals: Male CD-1 mice.

-

Housing: Individually housed with free access to food but water is removed at the start of the experiment.

-

Formulation and Dosing:

-

This compound is dissolved in saline.

-

Administer this compound (0.4-4 mg/kg) or vehicle via i.p. injection.

-

R-α-methylhistamine is dissolved in saline and administered i.p. at a dose that reliably induces drinking (e.g., 30 mg/kg).

-

-

Experimental Procedure:

-

Administer this compound or vehicle.

-

After 5 minutes, administer R-α-methylhistamine.

-

30 minutes after the RAM injection, place a pre-weighed water bottle in the cage.

-

Measure water consumption over a set period (e.g., 30-60 minutes) by re-weighing the water bottle.

-

-

Data Analysis: A significant reduction in water intake in the this compound-treated group compared to the vehicle group (that received RAM) indicates H3 receptor antagonist activity.

Quantitative Data:

| Parameter | Value | Species | Reference |

| This compound Dose Range | 0.4-4 mg/kg, i.p. | Mouse | [1] |

| R-α-methylhistamine Dose | ~30 mg/kg, i.p. | Mouse | |

| Pre-treatment Time (this compound) | 5 minutes before RAM | Mouse | |

| Measurement Period | 30-60 minutes | Mouse |

Spontaneous Locomotor Activity

It is important to assess whether the observed effects of this compound on cognition are independent of changes in general motor activity. Doses of 1-10 mg/kg in rats have been shown to be without effect on spontaneous locomotor activity.[1]

Protocol:

-

Animals: The same strain and age of animals used in the primary behavioral experiment.

-

Apparatus: Open-field arenas equipped with photobeam detectors to automatically record movement.

-

Formulation and Dosing: Administer the same doses of this compound or vehicle as used in the cognitive tests.

-

Experimental Procedure:

-

Habituate the animals to the testing room.

-

Administer this compound or vehicle.

-

Place the animal in the open-field arena and record locomotor activity for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis: Parameters such as total distance traveled, and time spent moving are compared between the this compound and vehicle groups. No significant difference suggests the cognitive effects are not due to hyperactivity.

Conclusion

This compound is a versatile research tool for investigating the H3 receptor system in vivo. The protocols outlined here provide a framework for assessing its receptor occupancy, pro-cognitive effects, and antagonist activity. Researchers should optimize these protocols based on their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Model of attention deficit hyperactivity disorder: five-trial, repeated acquisition inhibitory avoidance in spontaneously hypertensive rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: [3H]-A-349821 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-349821 is a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] The tritiated version, [3H]-A-349821, serves as a high-affinity radioligand crucial for characterizing the pharmacology of H3 receptors.[3][4] This radioligand has been successfully utilized for in vitro and in vivo receptor occupancy studies, demonstrating favorable properties such as high affinity, specificity, and the ability to penetrate the brain.[5][6] [3H]-A-349821 binds to a single class of saturable sites and recognizes human H3 receptors with approximately 10-fold higher affinity than rat H3 receptors.[3][4] This document provides detailed protocols for performing saturation and competition radioligand binding assays using [3H]-A-349821.

Data Presentation

Table 1: Binding Affinity (pKd) and Receptor Density (Bmax) of [3H]-A-349821 in Various Tissues and Cell Lines.

| Tissue/Cell Line | Species | pKd | Bmax (fmol/mg protein) |

| C6 Cells (recombinant H3) | Rat | 9.75 | N/A |

| Cerebral Cortex | Rat | 9.32 | 269 ± 25.1 |

| C6 Cells (recombinant H3) | Human | 10.54 | N/A |

| Cerebral Cortex | Human | 10.50 | N/A |

| Cerebellum | Rat | 9.66 ± 0.15 | 16.5 ± 2.4 |

| Data compiled from multiple sources.[3][5] |

Table 2: Inhibition Constants (pKi) of Various Ligands Determined by [3H]-A-349821 Competition Assay.

| Compound | Receptor Source | pKi |

| This compound | Recombinant Rat H3 | 9.4 |

| This compound | Recombinant Human H3 | 8.8 |

| Data from Esbenshade et al., 2004.[2] |

Experimental Protocols

This section details the methodologies for saturation and competition binding assays using [3H]-A-349821.

Materials and Reagents:

-

[3H]-A-349821 (Specific Activity: 22-36 Ci/mmol)[5]

-

Membrane preparations (from tissues like rat or human cortex, or cells expressing recombinant H3 receptors)[3]

-

Assay Buffer with BSA (for [3H]-A-349821): 50 mM Tris-HCl, 5 mM EDTA, 0.1% or 0.2% Bovine Serum Albumin (BSA), pH 7.4.[3][5] Note: BSA is crucial to prevent adsorption of the radioligand to labware.

-

Unlabeled ligands for competition assays (e.g., thioperamide (B1682323) for non-specific binding, test compounds)[3]

-

96-well BioBlocks™ or similar assay plates[3]

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus (cell harvester)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Polytron homogenizer

Membrane Preparation:

-

Thaw frozen tissue (e.g., rat or human cortex) or cells.

-

Homogenize the tissue/cells in ice-cold Tris-EDTA buffer using a Polytron homogenizer.[3]

-

Centrifuge the homogenate at appropriate speed and temperature to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in a known volume of buffer to achieve a target protein concentration.

-

Determine the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.[5]

-

Store membrane preparations at -80°C until use.

Saturation Binding Assay Protocol: This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[7][8][9]

-

Prepare serial dilutions of [3H]-A-349821 in Assay Buffer with BSA. A typical concentration range is ~0.01 to ~6 nM.[3]

-

In a 96-well plate, set up duplicate tubes for each concentration.

-

For Total Binding , add:

-

For Non-specific Binding (NSB) , add:

-

Diluted [3H]-A-349821

-

A high concentration of a competing ligand (e.g., 10 µM thioperamide) to saturate the receptors.[3]

-

Membrane preparation

-

Assay Buffer with BSA to the final volume.

-

-

Incubate the plates at 25°C for 60 minutes.[3]

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with cold 50 mM Tris-HCl buffer to remove unbound radioligand.[5]

-